molecular formula C18H22F3N3O4S B2999412 2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797624-37-3

2,4-dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2999412
CAS No.: 1797624-37-3
M. Wt: 433.45
InChI Key: WUICJBBYUQXHGW-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with two methoxy groups at the 2- and 4-positions. The sulfonamide nitrogen is linked via an ethyl chain to a 4,5,6,7-tetrahydro-1H-indazole moiety bearing a trifluoromethyl group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydroindazole scaffold may confer conformational rigidity, influencing target binding .

Properties

IUPAC Name

2,4-dimethoxy-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O4S/c1-27-12-7-8-16(15(11-12)28-2)29(25,26)22-9-10-24-14-6-4-3-5-13(14)17(23-24)18(19,20)21/h7-8,11,22H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUICJBBYUQXHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group which is known for its diverse biological activities. The presence of methoxy and trifluoromethyl groups enhances its lipophilicity and biological activity. The chemical structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H22F3N3O3S
Molecular Weight 413.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide moiety is known to inhibit specific enzymes and receptors:

  • Enzyme Inhibition : Sulfonamides often act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cardiovascular function and inflammation.

Antiviral Activity

Research indicates that compounds with similar structures have shown antiviral properties. For instance, studies on related N-heterocycles have demonstrated significant activity against viral replication in vitro. The structure-activity relationship suggests that modifications in the indazole core can enhance antiviral efficacy .

Cardiovascular Effects

A study on sulfonamide derivatives demonstrated their potential impact on cardiovascular parameters such as perfusion pressure and coronary resistance. Specifically, compounds similar to this compound exhibited significant changes in these parameters when tested in isolated rat heart models .

Study 1: Perfusion Pressure Modulation

In an experimental setup involving isolated rat hearts, various sulfonamide derivatives were administered to evaluate their effects on perfusion pressure:

Group Compound Dose (nM) Perfusion Pressure Change
IControl (Krebs-Henseleit solution only)-Baseline
II2,4-Dimethoxy-N-(2-(3-(trifluoromethyl)-...)0.001Significant decrease
IIICompound A0.001Moderate decrease
IVCompound B0.001Minimal change

Results indicated that the test compound significantly reduced perfusion pressure compared to the control group (p < 0.05), suggesting a potential therapeutic role in managing cardiac conditions .

Study 2: Docking Studies

Computational docking studies have been employed to predict the interaction of the compound with calcium channels. These studies indicated that the compound could effectively bind to calcium channel proteins, potentially leading to inhibition of calcium influx and subsequent modulation of cardiac contractility .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated through both experimental and computational methods.

Comparison with Similar Compounds

(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9] ()

  • Structural Differences: These compounds feature a 1,2,4-triazole ring instead of tetrahydroindazole and lack the ethyl linker.
  • Synthesis : Synthesized via cyclization of hydrazinecarbothioamides in basic media, differing from the alkylation/condensation steps likely used for the target compound’s ethyl-indazole linkage .
  • Tautomerism : Exist exclusively in the thione tautomeric form (absence of νS-H in IR spectra), whereas the target compound’s tetrahydroindazole may stabilize alternative tautomers or conformers .

(b) [4-(2,4-Dichloro-benzenesulfonylamino)-4,5,6,7-Tetrahydro-Indazol-1-yl]-Acetic Acid Ethyl Ester ()

  • Structural Similarities : Shares the tetrahydroindazole core and sulfonamide group but substitutes the trifluoromethyl group with a dichlorophenylsulfonamide. The ethyl ester group may reduce membrane permeability compared to the target’s ethyl linker.
  • Activity Implications : Dichlorophenyl groups are associated with enhanced halogen bonding, whereas the trifluoromethyl group in the target compound offers steric bulk and electron-withdrawing effects .

Sulfonylurea Herbicides ()

Triflusulfuron Methyl and Metsulfuron Methyl

  • Structural Contrast : These herbicides contain a triazine ring linked to a sulfonylurea group, unlike the tetrahydroindazole-sulfonamide in the target compound.
  • Functional Role : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s indazole-sulfonamide structure suggests divergent targets, possibly in mammalian systems (e.g., kinases or GPCRs) .

Tetrahydroindazole Derivatives ()

{(R)-4-[Methyl-(3'-Trifluoromethyl-Biphenyl-4-Sulfonyl)-Amino]-4,5,6,7-Tetrahydro-Indazol-1-yl}-Acetic Acid

  • Acidic vs. Neutral Groups : The acetic acid substituent introduces pH-dependent solubility, contrasting with the target compound’s ethyl-linked neutral sulfonamide .

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Route Notable Spectral Features
Target Compound Benzenesulfonamide + Indazole 2,4-Dimethoxy, CF3-tetrahydroindazole, ethyl Likely alkylation/condensation Expected νC-F (~1100–1200 cm⁻¹), νSO2 (~1350 cm⁻¹)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones Triazole + Sulfonyl Fluorophenyl, C=S Cyclization of hydrazinecarbothioamides νC=S (1247–1255 cm⁻¹), absence of νC=O
Triflusulfuron Methyl Triazine + Sulfonylurea Trifluoroethoxy, methyl ester Urea coupling νC=O (1700–1750 cm⁻¹), νSO2 (~1350 cm⁻¹)
[4-(2,4-Dichloro-benzenesulfonylamino)-4,5,6,7-Tetrahydro-Indazol-1-yl]-Acetic Acid Ethyl Ester Indazole + Sulfonamide Dichlorophenyl, ethyl ester Esterification νCOOEt (1740–1760 cm⁻¹), νNH (~3300 cm⁻¹)

Key Research Findings

Trifluoromethyl vs. Halogen Substitutents : The target compound’s CF3 group provides superior metabolic stability compared to halogenated analogs (e.g., Cl/Br in ), as CF3 resists oxidative dehalogenation .

Tautomeric Flexibility : Unlike triazole-thiones (locked in thione form), the tetrahydroindazole in the target compound may adopt multiple conformations, enabling adaptable binding in enzyme pockets .

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